Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate
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Overview
Description
Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . One common method involves the use of β-enaminone derivatives under microwave irradiation, which results in high yields of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scalability and cost-effectiveness.
Chemical Reactions Analysis
Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Scientific Research Applications
Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties are influenced by electron-donating and electron-withdrawing groups at specific positions on the fused ring . These interactions result in changes in absorption and emission behaviors, making it a valuable tool in various applications.
Comparison with Similar Compounds
Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate can be compared with other similar compounds, such as:
- Ethyl 2-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
- Ethyl 2-(4-methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
- Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
These compounds share similar structural motifs but differ in their substituents, which can significantly impact their chemical and physical properties
Biological Activity
Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate (EMPC) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
EMPC features a fused pyrazole and pyrimidine ring system with an ethyl ester group at the carboxyl position, enhancing its solubility and reactivity. The molecular formula is C_10H_12N_4O_2, with a molecular weight of approximately 205.21 g/mol. This structural configuration is critical for its biological activity, as it allows for interactions with various biological targets.
Antimicrobial Activity
EMPC has demonstrated significant antimicrobial properties against various bacterial strains. Notably, studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it exhibited considerable antibacterial activity against Bacillus subtilis and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 312 µM reported for one derivative (Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate) .
Antitumor Properties
Research indicates that EMPC derivatives possess antitumor properties. In vitro studies have revealed that these compounds can induce apoptosis in cancer cell lines, including human breast adenocarcinoma (MCF-7) cells. The mechanism involves cell cycle arrest and induction of apoptosis, highlighting their potential as anticancer agents .
Antioxidant Activity
The antioxidant capabilities of EMPC derivatives have also been explored. One derivative showed high efficacy in scavenging DPPH radicals, with an IC50 value of 15.34 µM, comparable to ascorbic acid (IC50 = 13.53 µM) . This suggests that EMPC may play a role in protecting cells from oxidative stress.
Synthesis Methods
The synthesis of EMPC typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Utilizing aminopyrazoles and various electrophilic reagents.
- Functionalization : Post-synthesis modifications to enhance biological activity or solubility.
These synthetic pathways allow for the generation of diverse derivatives with tailored biological properties.
Comparative Analysis of Related Compounds
The following table summarizes key characteristics of EMPC and its related compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate | C10H12N4O3 | Hydroxyl group enhances solubility |
Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | C10H12N4O3 | Amino group may increase polarity |
Ethyl 7-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate | C10H12N4O3 | Oxo group influences reactivity |
This table illustrates the structural diversity within the pyrazolo-pyrimidine class and highlights how modifications can influence biological activity.
Case Studies
- Antibacterial Study : A recent study evaluated the antibacterial effects of several pyrazolo[1,5-a]pyrimidine derivatives against common pathogens. EMPC derivatives showed promising results against both Gram-positive and Gram-negative bacteria .
- Anticancer Research : Another investigation focused on the cytotoxic effects of EMPC derivatives on cancer cell lines. Results indicated that certain derivatives could effectively induce apoptosis in MCF-7 cells through specific signaling pathways .
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-10(14)8-6-9-11-5-4-7(2)13(9)12-8/h4-6H,3H2,1-2H3 |
InChI Key |
WAWMYXXPHRUDJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN2C(=CC=NC2=C1)C |
Origin of Product |
United States |
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